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molecular formula C11H14N2O B8806548 3,3-Dimethylindoline-2-carboxamide

3,3-Dimethylindoline-2-carboxamide

Cat. No. B8806548
M. Wt: 190.24 g/mol
InChI Key: VHRHXECUGQKQCN-UHFFFAOYSA-N
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Patent
US04599357

Procedure details

The solution of 1 g of ethyl 3,3-dimethylindoline-2-carboxylate hydrochloride in 25 ml of ethanol is saturated with anhydrous ammonia and heated in a closed vessel to 50° for 4 days. It is evaporated, the residue crystallized from diethyl ether, suspended in water and 3N aqueous sodium hydroxide is added to render the mixture basic. It is extracted with methylene chloride, the extract dried and evaporated, to yield the 3,3-dimethylindoline-2-carboxamide melting at 156°-158°.
Name
ethyl 3,3-dimethylindoline-2-carboxylate hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1([CH3:17])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][CH:4]1[C:12](OCC)=[O:13].[NH3:18]>C(O)C>[CH3:2][C:3]1([CH3:17])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][CH:4]1[C:12]([NH2:18])=[O:13] |f:0.1|

Inputs

Step One
Name
ethyl 3,3-dimethylindoline-2-carboxylate hydrochloride
Quantity
1 g
Type
reactant
Smiles
Cl.CC1(C(NC2=CC=CC=C12)C(=O)OCC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated in a closed vessel to 50° for 4 days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
It is evaporated
CUSTOM
Type
CUSTOM
Details
the residue crystallized from diethyl ether
ADDITION
Type
ADDITION
Details
3N aqueous sodium hydroxide is added to render the mixture basic
EXTRACTION
Type
EXTRACTION
Details
It is extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the extract dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1(C(NC2=CC=CC=C12)C(=O)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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